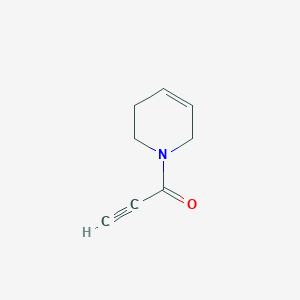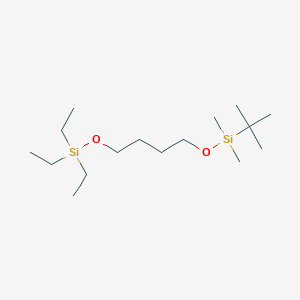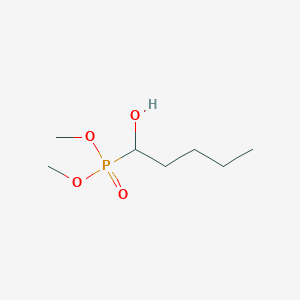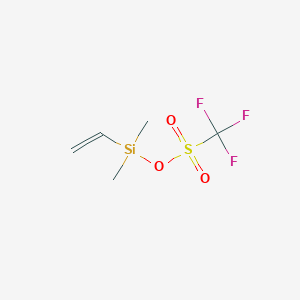![molecular formula C19H17O3PS B14309361 Diphenyl [(phenylsulfanyl)methyl]phosphonate CAS No. 116222-93-6](/img/no-structure.png)
Diphenyl [(phenylsulfanyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a phenylsulfanyl methyl group and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl [(phenylsulfanyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfanyl methyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This reaction provides a variety of aryl phosphonates, including this compound, and proceeds smoothly with good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. Additionally, the use of inexpensive catalysts such as copper or nickel can make the process more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diphenyl [(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylsulfanyl methyl group.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus but lacks the phosphonate group.
Uniqueness
Diphenyl [(phenylsulfanyl)methyl]phosphonate is unique due to the presence of the phenylsulfanyl methyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications .
Propriétés
| 116222-93-6 | |
Formule moléculaire |
C19H17O3PS |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[phenoxy(phenylsulfanylmethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C19H17O3PS/c20-23(21-17-10-4-1-5-11-17,22-18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
WKCFCRKJJXZCBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(CSC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

